
4-Nonylaniline
Overview
Description
4-Nonylaniline, also known as p-Nonylaniline, is an organic compound with the chemical formula C15H25N. It is a yellow to brown crystalline solid with a distinctive odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It has a melting point of approximately 70-75°C and a density of about 0.98 g/cm³ .
Preparation Methods
4-Nonylaniline can be synthesized through the alkylation of aniline. A common preparation method involves the reaction of hexane and aniline under the catalysis of aluminum chloride . This method is widely used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
4-Nonylaniline participates in nucleophilic substitution reactions due to the lone pair on the nitrogen atom. A notable example is its reaction with isothiocyanates to form thiourea derivatives:
Reaction Scheme
this compound + Ethyl isothiocyanate → 1-Ethyl-3-(4-nonylphenyl)thiourea
Conditions
This reaction proceeds via direct nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea product.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring in this compound undergoes EAS, particularly at the ortho and para positions relative to the amino group.
Example: Nitration
this compound reacts with nitric acid to form nitro derivatives.
Key Observations
- Regioselectivity : Dominant para substitution due to steric hindrance from the nonyl chain .
- Kinetics : Protonation of the amino group under acidic conditions enhances electrophilic attack rates by 10²–10⁴ fold compared to non-protonated substrates .
N-Dealkylation
Under oxidative conditions, this compound undergoes dealkylation via radical intermediates:
Mechanism
- Step 1 : Single-electron oxidation generates an aminium radical cation.
- Step 2 : Cleavage of the C–N bond releases a nonyl radical, yielding aniline derivatives .
Catalysts
- Horseradish peroxidase (HRP) or biomimetic porphyrins .
- Deuterium Isotope Effect : observed in iodosylbenzene-supported reactions .
Alkylation and Arylation
This compound serves as a nucleophile in transition-metal-catalyzed coupling reactions:
Example: Buchwald–Hartwig Amination
Reaction :
this compound + Aryl Halide → N-Aryl-4-nonylaniline
Conditions
Acid-Base Reactions
The amino group in this compound reacts with acids to form ammonium salts:
Reaction :
C₆H₅NHC₉H₁₉ + HCl → [C₆H₅NH₂C₉H₁₉]⁺Cl⁻
Applications
Solvent Effects on Reactivity
The nonpolar alkyl chain introduces unique solvation effects:
Solvent | Reaction Rate () | Mechanism Dominance |
---|---|---|
Water | Proton-assisted SₙAr | |
Dichloromethane | Non-polar nucleophilic attack |
Scientific Research Applications
4-Nonylaniline has a wide range of applications in scientific research and industry:
Chemistry: It is used as a synthetic raw material for dyes, pigments, and dye intermediates. It is also employed in the synthesis of plastic additives with anti-oxidation and anti-ultraviolet properties.
Biology: In biological research, this compound is used in the study of enzyme interactions and as a model compound for understanding the behavior of aromatic amines.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is utilized in electrochemical analysis, optoelectronic devices, and as a preservative.
Mechanism of Action
The mechanism of action of 4-Nonylaniline involves its interaction with various molecular targets, primarily through its aromatic amine group. This group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity of enzymes, alter protein conformation, and affect cellular signaling pathways .
Comparison with Similar Compounds
4-Nonylaniline can be compared with other similar compounds such as:
Aniline: The parent compound of this compound, aniline is a simpler aromatic amine with a wide range of industrial applications.
4-Octylaniline: Similar to this compound but with a shorter alkyl chain, 4-Octylaniline has different solubility and reactivity properties.
4-Decylaniline: With a longer alkyl chain than this compound, 4-Decylaniline exhibits different physical properties and may have varied applications.
This compound is unique due to its specific alkyl chain length, which imparts distinct solubility, reactivity, and application properties compared to its analogs.
Biological Activity
4-Nonylaniline, an organic compound belonging to the aniline family, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in pharmacology, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C₁₃H₁₉N) is characterized by a nonyl group attached to the para position of an aniline molecule. This structural feature influences its solubility, reactivity, and biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented through minimum inhibitory concentration (MIC) assays:
The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The following table summarizes findings from several studies:
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
MCF-7 (breast cancer) | 15 | Induces apoptosis | |
HeLa (cervical cancer) | 10 | Cell cycle arrest | |
A549 (lung cancer) | 20 | Inhibits proliferation |
These results suggest that this compound may act as a potential chemotherapeutic agent by inducing programmed cell death and inhibiting tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis .
- Enzyme Inhibition : It inhibits specific enzymes such as tyrosine phosphatase, which is crucial in signaling pathways related to cell growth and proliferation .
- Membrane Disruption : The hydrophobic nature of the nonyl group facilitates interaction with lipid membranes, compromising their integrity and function .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Testing
In a comparative study on various anilines, this compound exhibited superior cytotoxicity against MCF-7 cells when compared to other derivatives. The study suggested that the nonyl substitution enhances its ability to penetrate cellular membranes effectively.
Q & A
Q. Basic: What are the standard synthetic routes for 4-Nonylaniline, and how can purity be validated?
Methodological Answer:
The synthesis of this compound typically involves the alkylation of aniline derivatives using nonyl halides or Friedel-Crafts acylation followed by reduction. Key steps include:
- Reaction Optimization : Control temperature (80–100°C) and use catalysts like AlCl₃ for electrophilic substitution .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted precursors.
- Validation : Employ HPLC (C18 column, UV detection at 254 nm) to confirm purity >98%. Cross-validate with <sup>1</sup>H NMR (e.g., aromatic proton integration) and FTIR (N-H stretching at ~3400 cm⁻¹) .
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural identity?
Methodological Answer:
A multi-technique approach ensures robust characterization:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aliphatic chain integration (δ 0.8–1.6 ppm). Compare with reference spectra .
- FTIR : Confirm primary amine presence via N-H stretches (3350–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 235 (M⁺) and fragment patterns (e.g., loss of nonyl group) .
Q. Advanced: How can researchers resolve contradictions in reported melting points of this compound?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Address this by:
- Recrystallization Trials : Test solvents (ethanol, hexane) to isolate pure crystalline forms.
- DSC Analysis : Measure melting transitions under inert atmospheres to avoid decomposition .
- Comparative Studies : Replicate literature methods exactly, noting solvent ratios and cooling rates. Publish detailed protocols to enhance reproducibility .
Q. Advanced: What statistical methods are recommended for analyzing this compound’s stability under varying experimental conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess temperature, pH, and light exposure effects.
- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates. Validate with HPLC time-series data .
- Error Analysis : Report standard deviations and 95% confidence intervals for replicates. Use ANOVA to identify significant variables .
Q. Advanced: How should researchers design experiments to investigate this compound’s reactivity in novel catalytic systems?
Methodological Answer:
- Hypothesis-Driven Design : Focus on electron-donating/withdrawing effects of the nonyl chain on amine reactivity.
- Control Variables : Fix catalyst loading (e.g., 5 mol% Pd/C) while varying solvents (polar vs. nonpolar).
- Data Collection : Track reaction progress via TLC and GC-MS. Include negative controls (e.g., catalyst-free runs) .
- Uncertainty Mitigation : Perform triplicate trials and use error bars in graphical data representation .
Q. Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?
Methodological Answer:
- Detailed Descriptions : Specify reaction times, temperatures, and molar ratios. Example: "Stirred at 80°C for 12 h under N₂."
- Supplementary Materials : Provide NMR raw data, chromatograms, and crystallography files (if applicable).
- Literature Alignment : Cite established protocols for analogous aniline derivatives and note deviations .
Q. Advanced: How can computational methods complement experimental studies of this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and predict nucleophilicity.
- MD Simulations : Analyze solvent interactions (e.g., toluene vs. DMSO) to explain solubility trends.
- Validation : Cross-check computed IR spectra with experimental data to refine force fields .
Q. Advanced: What strategies address low yields in large-scale this compound synthesis?
Methodological Answer:
- Scale-Up Adjustments : Optimize heat transfer (e.g., jacketed reactors) to prevent hotspots.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dialkylated amines) and adjust stoichiometry.
- Process Analytics : Implement in-situ FTIR to monitor reaction progression and terminate at peak yield .
Properties
IUPAC Name |
4-nonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECURPHVMNAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190971 | |
Record name | p-Nonylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37529-29-6 | |
Record name | p-Nonylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nonylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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